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molecular formula C13H10N2O B8687263 1,3-dihydro-1-phenyl-2H-Pyrrolo[2,3-b]pyridin-2-one CAS No. 127555-71-9

1,3-dihydro-1-phenyl-2H-Pyrrolo[2,3-b]pyridin-2-one

Cat. No. B8687263
M. Wt: 210.23 g/mol
InChI Key: ZMHCFHQIMLSPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008491B2

Procedure details

3,3-dibromo-1-phenyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one (600 mg, 1.63 mmol) and 10% by weight palladium on activated charcoal (300 mg) are suspended in absolute ethanol (60 mL). This mixture is allowed to stir under a hydrogen atmosphere at atmospheric pressure for 17 hours. The reaction mixture is filtered through a pad of hyflo, washing the cake well with ethanol. Concentration of the filtrate gives crude 1-phenyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one as an orange brown solid. This material was used without any further purification. MS: m/e 211 (M+H), 443 (2M+Na).
Name
3,3-dibromo-1-phenyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1(Br)[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:4]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:3]1=[O:17]>[Pd].C(O)C>[C:11]1([N:4]2[C:5]3=[N:6][CH:7]=[CH:8][CH:9]=[C:10]3[CH2:2][C:3]2=[O:17])[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
3,3-dibromo-1-phenyl-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one
Quantity
600 mg
Type
reactant
Smiles
BrC1(C(N(C2=NC=CC=C21)C2=CC=CC=C2)=O)Br
Step Two
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
to stir under a hydrogen atmosphere at atmospheric pressure for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of hyflo
WASH
Type
WASH
Details
washing the cake well with ethanol

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C(CC=2C1=NC=CC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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